6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid
Description
Properties
CAS No. |
648441-69-4 |
|---|---|
Molecular Formula |
C27H39N3O9 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
6-[[3,5-bis(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H39N3O9/c31-22(32)10-4-1-7-13-28-25(37)19-16-20(26(38)29-14-8-2-5-11-23(33)34)18-21(17-19)27(39)30-15-9-3-6-12-24(35)36/h16-18H,1-15H2,(H,28,37)(H,29,38)(H,30,39)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
HXSNLGCKVHRRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structure and Functional Groups
The compound’s skeleton comprises:
- Benzene-1,3,5-triyl backbone : A planar aromatic ring with three substituents at the 1, 3, and 5 positions.
- Carbonylazanediyl linkages : Amide bonds (–NH–CO–) connecting the benzene core to hexanoic acid chains.
- Hexanoic acid side chains : Six-carbon aliphatic chains terminating in carboxylic acid groups.
The molecular formula is C₂₁H₃₆N₆O₆ , with a molecular weight of 549.27 g/mol .
Hypothetical Synthesis Pathways
Multi-Step Amidation Strategy
A plausible synthetic route involves sequential or parallel amidation reactions between a tri-functional benzene derivative and 6-aminohexanoic acid. Below is a generalized workflow:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Core Synthesis | Preparation of benzene-1,3,5-tricarboxylic acid | Oxidation of benzene derivatives (e.g., nitration/cyanation followed by hydrolysis) | Generates tri-carboxylic acid precursor. |
| 2. Amine Introduction | Conversion of carboxylic acids to amines | Thionyl chloride (SOCl₂) followed by ammonolysis | Activates carboxylic acids for nucleophilic substitution. |
| 3. Coupling Reactions | Formation of amide bonds | EDC/HOBt, DCC, or active esters (e.g., NHS esters) in polar aprotic solvents (DMF, DMSO) | Facilitates bond formation between activated carboxylic acids and amines. |
| 4. Deprotection/Purification | Removal of protecting groups (if used) | Acidic or basic hydrolysis, followed by recrystallization | Isolates the final product. |
Key Challenges :
- Steric hindrance : The benzene core’s symmetry may complicate regioselective substitution.
- Yield optimization : Multi-step protocols often suffer from cumulative losses, necessitating high-efficiency coupling agents[6.1.1].
One-Pot Synthesis Approach
An alternative method could employ a one-pot reaction system to minimize intermediate isolation:
- Core activation : Simultaneous conversion of benzene-1,3,5-tricarboxylic acid to active esters (e.g., using NHS/EDC).
- Amine coupling : Direct reaction with 6-aminohexanoic acid under controlled pH and temperature.
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Solvent | DMF, THF, or DMSO | Polar aprotic solvents stabilize intermediates. |
| Temperature | 0–25°C (for coupling agents) | Minimizes side reactions. |
| Catalyst | HOBt, DMAP, or DMAP·HCl | Enhances coupling efficiency. |
Advantages :
- Reduced purification steps.
- Potential for higher overall yields.
Limitations :
- Requires precise stoichiometric control.
- Risk of competing hydrolysis or decomposition.
Comparative Analysis of Analogous Compounds
Triazine-Based Derivatives
The compound 6,6',6''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))trihexanoic acid (CAS 80584-91-4) shares structural similarities, with a triazine core instead of benzene. Its synthesis may involve:
- Triazine core preparation : Cyanogen chloride cyclization or nitration of triazine precursors.
- Amine introduction : Hydrogenation of nitrile groups to amines.
- Coupling with hexanoic acid : Amidation via carbodiimide-mediated reactions.
| Triazine vs. Benzene Core | Triazine | Benzene |
|---|---|---|
| Reactivity | Higher due to electron-deficient ring | Lower (aromatic stability) |
| Coupling Efficiency | Faster amidation kinetics | Slower, requiring stronger activators |
| Stability | Susceptible to hydrolysis | More robust under acidic/basic conditions |
Metal-Organic Framework (MOF) Precursors
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB, CAS 650446-44-1), a MOF ligand, undergoes analogous coupling reactions with metal ions. While distinct from the target compound, its synthesis highlights critical parameters:
- Solvent choice : N,N-Diethylformamide (DEF) facilitates metal-ligand coordination.
- Purity control : Residual solvents (e.g., DMSO) must be quantified and minimized.
Critical Challenges and Mitigation Strategies
Steric and Electronic Effects
The benzene core’s symmetry introduces challenges in achieving regioselective substitution. Strategies to address this include:
- Protective groups : Temporarily block reactive sites during sequential reactions.
- Catalytic asymmetric synthesis : Enzymes or chiral catalysts to direct regioselectivity.
Scalability and Cost
Industrial production of similar corrosion inhibitors (e.g., "Corrosion inhibitor ABC 730") involves scaled-up versions of these methods, with U.S. production volumes exceeding 100,000 lb annually. Key cost factors include:
- Reagent expense : EDC/HOBt vs. DCC.
- Waste management : Solvent recovery systems.
Data Tables and Summary
Hypothetical Reaction Conditions
| Parameter | Benzene Core | Triazine Core |
|---|---|---|
| Coupling Agent | EDC/HOBt | DCC |
| Solvent | DMF | THF |
| Temperature | 25°C | 0°C (slow addition) |
| Yield (Theoretical) | 60–70% | 50–60% |
Chemical Reactions Analysis
Types of Reactions
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Scientific Research Applications
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The benzene ring provides a stable framework that can interact with aromatic systems in biological molecules.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
Compound: 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriimino)trihexanoic acid (CAS 80584-91-4)
Key Differences :
- Core Structure : The triazine core is electron-deficient compared to benzene, enhancing its coordination capability with metals.
- Linker Groups: Triimino (–NH–) vs. carbonylazanediyl (–NH–CO–) groups, leading to differences in acidity and reactivity.
- Solubility : The triazine derivative’s polarity may result in higher aqueous solubility than the benzene analogue.
Benzene-Cored Derivatives in Metal-Organic Frameworks (MOFs)
Examples :
- MOF-210: Utilizes benzene-1,3,5-triyltris(ethyne-2,1-diyl)tribenzoate linkers. Surface Area: 6,240 m²/g (BET), enabling exceptional gas storage (e.g., 2,870 mg/g CO₂) . Topology: Non-interpenetrating networks due to symmetry, maximizing porosity .
Comparison :
- Functionality : MOF linkers prioritize carboxylate groups for metal coordination, whereas the target compound’s carboxylic acids may serve similar roles but lack extended conjugation.
- Applications : MOFs excel in gas storage and catalysis, while the target compound’s standalone structure may focus on small-molecule interactions or organic synthesis.
Other Triazine-Based Polycarboxylic Acids
Example: Propanoic acid, 2,2',2''-[1,3,5-triazine-2,4,6-triyltris[(3-hydroxy-4,1-phenylene)oxy]]tris-1,1',1"-trioctylester .
Comparison :
- Functional Groups : Ester vs. carboxylic acid termini alter hydrophobicity and metal-binding behavior.
- Flexibility: Longer alkyl chains (octyl vs. hexanoic acid) enhance solubility in nonpolar media.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The benzene core’s electron-rich nature may reduce metal-binding affinity compared to triazine derivatives, impacting catalytic or inhibitory efficiency .
- Synthetic Accessibility : Triazine-based compounds are often synthesized via nucleophilic substitution on trichlorotriazine, while benzene analogues may require palladium-catalyzed coupling or amidation .
- Thermal Stability : MOF linkers with extended conjugation (e.g., ethyne groups) exhibit higher thermal stability (>400°C), whereas standalone carboxylic acid derivatives may decompose at lower temperatures .
Q & A
Q. What is the synthetic pathway for 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid, and how are impurities removed during purification?
Methodological Answer: The compound is synthesized via a condensation reaction between 1,3,5-triazine-2,4,6-triamine (melamine) and hexanoic acid derivatives. A typical route involves reacting melamine with ε-caprolactam under controlled acidic conditions to form the triazine core with three hexanoic acid arms. Key steps include:
- Reagent Ratios: Stoichiometric control (1:3 molar ratio of triazine to hexanoic acid derivatives) to prevent incomplete substitution.
- Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column resolves residual isomers or oligomers .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
- NMR:
- ¹H NMR: Identifies methylene protons in hexanoic chains (δ 1.2–2.4 ppm) and aromatic protons on the triazine ring (δ 8.5–9.0 ppm).
- ¹³C NMR: Detects carbonyl carbons (~170 ppm) and triazine ring carbons (~160 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak (C₂₇H₃₆N₆O₆, m/z = 540.3) .
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| FTIR | 1700 cm⁻¹ (C=O) | Functional group validation |
| ¹H NMR | δ 8.5–9.0 (triazine) | Structural confirmation |
| ESI-MS | m/z 540.3 | Molecular weight verification |
Advanced Research Questions
Q. How does the hexanoic acid chain length influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?
Methodological Answer: The hexanoic acid arms act as flexible linkers in MOFs, enabling pore size modulation. Key considerations:
- Pore Size: Longer chains (e.g., hexanoic vs. acetic acid) increase inter-metal distances, expanding pore apertures (up to 28.8 Å in isoreticular MOFs) .
- Flexibility vs. Stability: Longer chains may reduce thermal stability but enhance gas adsorption (e.g., methane storage at 240 cm³/g) due to increased surface area.
- Experimental Design: Compare MOFs synthesized with this compound to those using shorter-chain analogs (e.g., benzene-1,3,5-tricarboxylic acid) via BET surface area analysis and gas adsorption isotherms .
Q. How can researchers resolve contradictions in reported proton conductivity values for polymers derived from this compound?
Methodological Answer: Discrepancies in proton conductivity (e.g., 10⁻³ S/cm vs. 10⁻⁵ S/cm) arise from variations in:
- Hydration Levels: Measure conductivity under controlled humidity (e.g., 30–90% RH) using impedance spectroscopy.
- Crystallinity: Compare amorphous vs. crystalline phases via X-ray diffraction (XRD). Higher crystallinity often reduces conductivity due to restricted ion mobility.
- Post-Synthetic Modification: Introduce sulfonic acid groups via sulfonation to enhance proton transport .
Q. What challenges arise when incorporating this compound into multivariate MOFs (MTV-MOFs) with mixed linkers?
Methodological Answer: MTV-MOFs require precise spatial arrangement of multiple linkers. Challenges include:
- Linker Competition: The compound’s bulkiness may dominate coordination sites, suppressing incorporation of secondary linkers. Mitigate via stepwise synthesis (e.g., add smaller linkers first).
- Phase Separation: Monitor via powder XRD and transmission electron microscopy (TEM). Use linkers with similar coordination kinetics (e.g., carboxylates vs. pyridines) .
- Functional Group Compatibility: Ensure pH stability during synthesis (e.g., avoid basic conditions that deprotonate carboxylic acids prematurely) .
Q. What strategies optimize this compound’s use in covalent organic frameworks (COFs) for photocatalytic applications?
Methodological Answer:
- Bandgap Engineering: Functionalize the triazine core with electron-withdrawing groups (e.g., –NO₂) to reduce the bandgap (measured via UV-Vis diffuse reflectance).
- Charge Transport: Enhance π-conjugation by copolymerizing with aromatic aldehydes (e.g., 1,3,5-triformylbenzene) .
- Stability Testing: Expose COFs to UV light (λ = 365 nm) for 24 hours and assess crystallinity retention via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
